molecular formula C14H18FNO4 B8385940 Diethyl 2-(2-amino-6-fluorobenzyl)malonate

Diethyl 2-(2-amino-6-fluorobenzyl)malonate

Cat. No. B8385940
M. Wt: 283.29 g/mol
InChI Key: RYJGHCUPSGLVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073929B2

Procedure details

To a stirred solution of diethyl 2-(2-fluoro-6-nitrobenzyl)malonate (146-2; 2.5 g, 0.0079 mol) in ethanol (30 mL) was added SnCl2.2H2O (8.9 g, 0.0395 mol) with constant stirring. The reaction mixture was heated at 70° C. for 0.5 h to 1 h. The reaction mixture was cooled to room temperature and then filtered through CELITE bed. The filtrate was basified with saturated Na2HCO3 solution and extracted with ethyl acetate (3×50 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to afford the title compound. MS (M+1): 284.1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-])=O)[C:3]=1[CH2:4][CH:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7].O.O.Cl[Sn]Cl>C(O)C>[NH2:20][C:16]1[CH:17]=[CH:18][CH:19]=[C:2]([F:1])[C:3]=1[CH2:4][CH:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(CC(C(=O)OCC)C(=O)OCC)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
8.9 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through CELITE bed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CC(C(=O)OCC)C(=O)OCC)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.